(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile
Overview
Description
(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile is an organic compound that features a bromine atom attached to a benzodioxole ring, which is further connected to an acetonitrile group
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the potential anticancer activity of related compounds, it is plausible that this compound may impact pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s predicted log kow value of 476 suggests it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells, suggesting that this compound may also selectively target cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which can then be converted to the acetonitrile derivative through a series of reactions .
Industrial Production Methods
Industrial production methods for (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but without the bromine atom.
5-(Bromomethyl)-1,3-benzodioxole: Another brominated derivative with a different substitution pattern.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A closely related compound used as an intermediate in the synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVANXUAZPZJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280127 | |
Record name | (6-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-50-4 | |
Record name | NSC92005 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.